N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide
Description
N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a 2-chlorophenylpropyl chain attached to the nitrogen of a 4-methylbenzenesulfonamide moiety. Sulfonamides are widely studied for their pharmacological properties, including antimicrobial, diuretic, and enzyme-inhibitory activities. However, the specific biological activity of this compound remains less explored compared to structurally related molecules .
Properties
CAS No. |
652155-25-4 |
|---|---|
Molecular Formula |
C16H18ClNO2S |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
N-[1-(2-chlorophenyl)propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO2S/c1-3-16(14-6-4-5-7-15(14)17)18-21(19,20)13-10-8-12(2)9-11-13/h4-11,16,18H,3H2,1-2H3 |
InChI Key |
UKFRYAFHZSIQKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 2-chlorophenylpropylamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the sulfonamide formation reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Sulfonamides have been extensively studied for their antimicrobial properties. The presence of the sulfonamide group enhances the antibacterial activity of compounds, making them effective against a range of bacterial infections. For instance, recent studies have shown that derivatives of N-[1-(2-chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide exhibit significant antibacterial effects with minimum inhibitory concentrations (MICs) as low as 5 μM against Escherichia coli .
Cancer Treatment
The compound has also been investigated for its potential in cancer therapies. A notable case study involved a derivative that inhibited kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cells. This mechanism highlights the therapeutic potential of sulfonamides in oncology, particularly for targeting mitotic processes .
Enzyme Inhibition
Mechanism of Action
Sulfonamides act as competitive inhibitors for various enzymes crucial in metabolic pathways. The N-acyl sulfonamide moiety is particularly effective in mimicking substrates due to its structural similarities, allowing it to bind effectively to the active sites of enzymes . This property has been exploited in designing enzyme inhibitors for therapeutic purposes.
Case Study: Enzyme Inhibition
A study demonstrated that specific sulfonamide derivatives could inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in biological systems. The inhibition was characterized by kinetic studies showing a significant decrease in enzyme activity upon the introduction of these compounds .
Synthesis and Chemical Properties
Synthetic Routes
Various synthetic methods have been developed to produce this compound efficiently. One such method involves the reaction of chlorosulfonic acid with an amine derivative under controlled conditions, yielding high purity and yield .
Chemical Stability
The compound exhibits notable stability under physiological conditions, making it suitable for pharmaceutical formulations. Its resistance to hydrolysis enhances its viability as a drug candidate .
Environmental Considerations
Toxicological Profile
Despite its beneficial applications, the environmental impact and toxicity of sulfonamides are critical areas of research. Studies indicate moderate toxicity levels; however, the risk assessment suggests that under typical usage conditions, the environmental exposure remains low .
Biodegradability
The biodegradability of this compound is a concern due to its persistence in the environment. Ongoing research aims to develop more biodegradable alternatives without compromising efficacy .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The chlorophenyl and propyl groups may enhance the compound’s binding affinity and specificity for its targets, leading to its observed effects.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural motifs with several sulfonamides and arylalkylamines (Table 1). Key comparisons include:
Key Observations :
- The target compound’s sulfonamide group distinguishes it from amine-based analogs (e.g., NPS R568, Calindol), which may influence solubility and target selectivity.
- The 2-chlorophenyl moiety is shared with NPS R568 but combined with a methylbenzenesulfonamide instead of a methoxy-phenylethylamine chain.
Pharmacological Properties
- NPS R568: A calcium-sensing receptor (CaSR) agonist with nanomolar affinity (EC₅₀ = 2–10 nM). Its 2-chlorophenyl group enhances hydrophobic interactions with CaSR’s transmembrane domain .
- NPS 2143: A CaSR antagonist (IC₅₀ = 5–15 nM) featuring a cyano group for enhanced hydrogen bonding. The absence of a sulfonamide may reduce metabolic stability compared to the target compound .
- Sulfonamide Analogs : Compounds like acetazolamide (carbonic anhydrase inhibitor) demonstrate that sulfonamides exhibit high binding specificity to zinc-containing enzymes. The target’s methyl group may sterically hinder interactions compared to smaller substituents.
Binding Affinities and Selectivity
Hypothetical comparisons based on structural analogs:
Metabolic Stability and Toxicity
- Sulfonamides : Generally exhibit slower hepatic clearance due to sulfonamide’s resistance to oxidative metabolism. However, the 2-chlorophenyl group may increase cytotoxicity risk, as seen in chlorinated aromatics like chlorobenzene (hepatotoxic at high doses).
- Amine Analogs : NPS 2143 and Calindol show rapid clearance via CYP450 enzymes but lower cytotoxicity profiles due to fewer electronegative substituents .
Biological Activity
N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be denoted as follows:
- Chemical Formula: C13H12ClN0S
- Molecular Weight: 253.75 g/mol
This sulfonamide derivative contains a chlorophenyl moiety, which is crucial for its biological activity.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that it shows moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's mechanism may involve the inhibition of bacterial enzymes or interference with bacterial cell wall synthesis.
Anti-inflammatory Properties
The compound is also noted for its anti-inflammatory effects. Inhibition of cyclooxygenase (COX) enzymes has been identified as a potential mechanism through which it exerts these effects. COX-2 inhibitors are known to reduce inflammation and pain, making this compound a candidate for further therapeutic exploration .
Synthesis and Characterization
The synthesis of this compound involves the reaction of chlorinated sulfonamide with propylamine derivatives. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound .
Pharmacological Evaluations
A series of pharmacological evaluations have been conducted to assess the biological activity of this compound:
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
Q & A
Q. What synthetic methodologies are recommended for preparing N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with a substituted amine precursor (e.g., 1-(2-chlorophenyl)propylamine) under basic conditions. A validated approach involves:
- Dissolving the amine in a mixture of aqueous sodium carbonate and water.
- Adding the sulfonyl chloride dropwise with vigorous stirring at room temperature.
- Extracting the product with an organic solvent (e.g., dichloromethane) and purifying via recrystallization from methanol .
Optimization Strategies: - Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Monitor pH to avoid side reactions (e.g., hydrolysis of the sulfonyl chloride).
- Employ column chromatography for impurities with similar solubility profiles.
Q. How can X-ray crystallography be utilized to resolve the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction is critical for confirming stereochemistry and bond geometries. Key steps include:
- Crystal Growth: Slow evaporation of a methanol solution yields suitable crystals .
- Data Collection: Use a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 291 K.
- Structure Refinement: Apply SHELXTL software to refine parameters, achieving an R-factor < 0.06. Disordered groups (e.g., alkyl chains) can be modeled with partial occupancies .
Key Metrics: - Bond angles (e.g., C–S–N ≈ 105–108°) and torsion angles (e.g., C–S–N–C ~68°) confirm the sulfonamide’s tetrahedral geometry .
Advanced Research Questions
Q. What structural features of this compound may influence its biological activity, and how can molecular docking validate these interactions?
Methodological Answer: The 2-chlorophenyl and sulfonamide groups are critical for target binding. Computational approaches include:
- Ligand Preparation: Optimize the compound’s 3D structure using Gaussian09 with B3LYP/6-31G(d) basis sets.
- Target Selection: Prioritize receptors like G-protein-coupled receptors (GPCRs) or ion channels, where sulfonamides are known modulators .
- Docking Workflow: Use AutoDock Vina to simulate binding poses. Validate results with MD simulations (e.g., GROMACS) to assess stability.
Key Insights: - The chloro substituent may enhance hydrophobic interactions, while the sulfonamide’s hydrogen-bonding capacity could anchor the ligand to polar residues .
Q. How can contradictory data on metabolic pathways be resolved when studying this compound?
Methodological Answer: Discrepancies in metabolite identification often arise from analytical limitations or species-specific metabolism. Strategies include:
- Multi-Analyte Profiling: Combine LC-HRMS (Q-Exactive Orbitrap) with stable isotope labeling to trace metabolic transformations.
- Enzyme Inhibition Studies: Use CYP450 inhibitors (e.g., ketoconazole) in hepatocyte models to identify dominant metabolic enzymes .
- Cross-Study Comparisons: Normalize data to experimental conditions (e.g., pH, incubation time) and validate with synthetic metabolite standards .
Q. What strategies are effective in analyzing enantiomeric purity, given the compound’s stereogenic center?
Methodological Answer: Chiral HPLC or SFC (supercritical fluid chromatography) is recommended:
- Column: Chiralpak IG-3 (250 × 4.6 mm, 3 µm).
- Mobile Phase: Hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid.
- Detection: UV at 254 nm.
Validation: Compare retention times with enantiomerically pure standards. For trace impurities (<1%), use circular dichroism (CD) spectroscopy .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxic IC₅₀ values across studies?
Methodological Answer: Variability in cytotoxicity assays may stem from cell line differences, assay protocols, or compound purity. Mitigation steps:
- Standardize Assays: Follow NIH guidelines for MTT/WST-1 assays, including control for sulfonamide solubility in culture media.
- Purity Verification: Use HPLC (>98% purity) and elemental analysis to exclude batch-specific impurities .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregate data from ≥3 independent studies, adjusting for assay sensitivity .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
